3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-Chlorothiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the thiophene ring: The chlorothiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate chlorothiophene derivatives.
Formation of the hydrazide: The pyrazole derivative can be converted to the carbohydrazide by reacting with hydrazine hydrate.
Schiff base formation: The final step involves the condensation of the carbohydrazide with 3-nitrobenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring or the pyrazole moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiophene or pyrazole rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(5-Chlorothiophen-2-yl)-N’-(4-nitrobenzylidene
3-(5-Chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide: Lacks the nitrobenzylidene moiety.
3-(5-Bromothiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a bromine atom instead of chlorine.
Properties
CAS No. |
303106-39-0 |
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Molecular Formula |
C15H10ClN5O3S |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H10ClN5O3S/c16-14-5-4-13(25-14)11-7-12(19-18-11)15(22)20-17-8-9-2-1-3-10(6-9)21(23)24/h1-8H,(H,18,19)(H,20,22)/b17-8+ |
InChI Key |
JGXORVAUKGMVSC-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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